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Compound Name: (R)-(-)-1,3-Nonanediol

Cat. No.: B040050 Get Quote

Introduction: The Strategic Value of the C9 Chiral
Diol
In the landscape of modern asymmetric synthesis, the demand for enantiomerically pure

starting materials is driven by the stringent stereochemical requirements of bioactive

molecules.[1][2] (R)-(-)-1,3-Nonanediol has emerged as a highly valuable and versatile chiral

building block, providing a scaffold with a predefined stereocenter that is foundational for

constructing complex molecular targets.[3] Its utility stems from the 1,3-diol motif, a common

feature in numerous natural products, particularly polyketides and pheromones.

Naturally occurring as a major component of the glandular secretion of the male cucumber fly,

Dacus tau, this C9 diol offers a readily available chiral precursor derived from the chiral pool.[4]

A particularly efficient synthesis route begins with methyl ricinoleate, obtained from castor oil,

which capitalizes on a naturally occurring stereocenter to produce (R)-(-)-1,3-Nonanediol in
high yield and enantiopurity.[4][5][6] This accessibility, combined with its versatile reactivity,

makes it a strategic choice for synthetic chemists in academic and industrial research.

This guide provides an in-depth exploration of (R)-(-)-1,3-Nonanediol, detailing its properties, a

key synthetic pathway, and validated protocols for its application in the stereocontrolled

synthesis of high-value molecules and as a chiral resolving agent.
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A comprehensive understanding of a building block's physical properties is critical for its

effective use in synthesis. The key properties of (R)-(-)-1,3-Nonanediol are summarized below.

Property Value Source

CAS Number 121541-65-9 [7]

Molecular Formula C₉H₂₀O₂ [7][8]

Molecular Weight 160.25 g/mol [7][8]

Appearance
Colorless to light yellow oil or

solid
Vendor Data

Optical Rotation [α] -13.0° to -11.0° (c=1, CHCl₃) Vendor Data

Boiling Point ~110-112 °C at 0.5 mmHg Vendor Data

Solubility
Soluble in ether, methanol,

dichloromethane
[4]

Recommended Synthesis: From Chiral Pool to
Building Block
A robust and scalable synthesis of (R)-(-)-1,3-Nonanediol utilizes methyl ricinoleate, a

derivative of castor oil, in a one-pot ozonolysis and reduction sequence. This approach is

advantageous as it leverages a readily available, inexpensive chiral starting material.[4][5][6]

The reaction proceeds via the ozonolysis of the alkene in methyl ricinoleate within a methanol

solvent, leading to the formation of intermediate methoxy hydroperoxides. Subsequent

electrochemical reduction on a lead cathode efficiently converts these intermediates into the

desired (R)-(-)-1,3-Nonanediol.[4][5]
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Caption: Synthesis of (R)-(-)-1,3-Nonanediol from Methyl Ricinoleate.
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Application 1: Stereoselective Synthesis of (R)-γ-
Decalactone
(R)-γ-Decalactone is a valuable fragrance and flavor compound and serves as a pheromone

for several insect species. The synthesis of its enantiomerically pure form is of significant

commercial interest. (R)-(-)-1,3-Nonanediol is an ideal precursor, as its stereocenter directly

defines the stereochemistry of the final lactone product.[4]

Causality of the Synthesis: The strategy involves a three-step sequence that transforms the

1,3-diol into the target lactone.

Selective Monotosylation: The primary hydroxyl group is more sterically accessible and

therefore reacts preferentially with tosyl chloride, leaving the secondary hydroxyl group at the

chiral center untouched.

SN2 Displacement: The tosylate is an excellent leaving group, which is displaced by a

cyanide nucleophile. This reaction extends the carbon chain by one, forming the required

C10 backbone.

Hydrolysis & Lactonization: Acid-catalyzed hydrolysis of the nitrile group yields a carboxylic

acid, which spontaneously undergoes intramolecular esterification (lactonization) with the

secondary alcohol to form the stable five-membered γ-lactone ring.
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Caption: Synthetic pathway to (R)-γ-Decalactone.
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Protocol: Synthesis of (R)-γ-Decalactone
Step 1: Monotosylation of (R)-(-)-1,3-Nonanediol

Dissolve (R)-(-)-1,3-Nonanediol (1.0 eq) in anhydrous pyridine (approx. 0.5 M solution) in a

round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

Cool the solution to 0 °C in an ice bath.

Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise over 15 minutes, ensuring the

temperature does not exceed 5 °C.

Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by Thin Layer

Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

Upon completion, pour the reaction mixture into ice-cold 1 M HCl (aq) and extract with

diethyl ether (3 x volumes).

Wash the combined organic layers sequentially with saturated NaHCO₃ (aq) and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude monotosylate, which can be used in the next step without further

purification.

Step 2: Synthesis of (R)-(-)-4-Hydroxydecanenitrile

Dissolve the crude monotosylate (1.0 eq) from the previous step in dimethyl sulfoxide

(DMSO) (approx. 0.4 M solution).

Add sodium cyanide (NaCN) (1.5 eq) to the solution. Caution: NaCN is highly toxic. Handle

with extreme care in a fume hood.

Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC until the starting

material is consumed.

Cool the reaction to room temperature and pour it into a separatory funnel containing water.

Extract the aqueous layer with ethyl acetate (4 x volumes).
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Wash the combined organic layers thoroughly with brine to remove residual DMSO.

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the pure

hydroxydecanenitrile.[6]

Step 3: Hydrolysis and Lactonization to (R)-γ-Decalactone

Combine the purified (R)-(-)-4-hydroxydecanenitrile (1.0 eq) with a 1:1 mixture of

concentrated HCl and water.

Heat the mixture at reflux (approx. 100-110 °C) for 8-12 hours. The reaction progression can

be monitored by the disappearance of the nitrile peak in IR spectroscopy.

Cool the reaction to room temperature and extract with diethyl ether (3 x volumes).

Wash the combined organic layers with saturated NaHCO₃ (aq) and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

The resulting crude (R)-γ-decalactone can be purified by vacuum distillation to yield the final

product with high enantiomeric purity.[6]

Application 2: Chiral Resolving Agent for Racemic
Ketones
Chiral resolution remains a vital technique for obtaining enantiopure compounds. (R)-(-)-1,3-
Nonanediol can be employed as a chiral resolving agent for racemic ketones, such as

menthone, through the formation of diastereomeric spiroketals.[4]

Causality of the Resolution: The fundamental principle is the conversion of a mixture of

enantiomers into a mixture of diastereomers.

Diastereomer Formation: The chiral diol reacts with the racemic ketone under acidic catalysis

(e.g., TsOH) to form two diastereomeric spiroketals. Because these diastereomers possess
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different physical and chemical properties, they are separable.

Chromatographic Separation: The differing polarities and spatial arrangements of the

diastereomers allow for their separation using standard techniques like silica gel column

chromatography.

Hydrolysis and Recovery: Once separated, the individual diastereomers are hydrolyzed

under acidic conditions. This process cleaves the ketal, liberating the resolved enantiomers

of the original ketone and regenerating the (R)-(-)-1,3-Nonanediol, which can be recovered

and reused.
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Caption: Workflow for the resolution of racemic menthone.
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Protocol: Resolution of dl-Menthone
Step 1: Formation of Diastereomeric Spiroketals

In a round-bottom flask fitted with a Dean-Stark apparatus, combine dl-menthone (1.0 eq),

(R)-(-)-1,3-Nonanediol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH)

(0.05 eq) in toluene.

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction

by TLC.

Cool the reaction mixture to room temperature. Wash with saturated NaHCO₃ (aq) to

neutralize the acid, followed by a brine wash.

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain

the crude mixture of diastereomeric spiroketals.[4]

Step 2: Chromatographic Separation

Prepare a silica gel column packed using an appropriate solvent system (e.g., a gradient of

hexane and ethyl acetate; the optimal ratio must be determined by TLC analysis).

Load the crude diastereomer mixture onto the column.

Elute the column carefully, collecting fractions and analyzing them by TLC to identify and

combine the pure fractions for each of the two separated diastereomers.

Concentrate the combined fractions for each pure diastereomer to yield two distinct

products.

Step 3: Hydrolysis and Recovery

Process each separated diastereomer in a separate flask.

Dissolve the diastereomer in a mixture of acetone and water (e.g., 4:1 ratio).
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Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a small

amount of TsOH).

Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours,

monitoring the hydrolysis by TLC.

Once the reaction is complete, neutralize the acid with a mild base (e.g., solid NaHCO₃).

Remove the acetone under reduced pressure.

Extract the remaining aqueous solution with diethyl ether. The ether layer will contain the

resolved menthone enantiomer.

The aqueous layer will contain the recovered (R)-(-)-1,3-Nonanediol, which can be

extracted with a more polar solvent like ethyl acetate, dried, and reused.

Safety and Handling
(R)-(-)-1,3-Nonanediol, like all laboratory chemicals, should be handled with appropriate care.

Always work in a well-ventilated fume hood, wearing standard personal protective equipment

(PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety

Data Sheet (SDS) for this compound prior to use for detailed information on hazards, handling,

and disposal.

Conclusion
(R)-(-)-1,3-Nonanediol stands out as a powerful and efficient chiral building block in organic

synthesis. Its derivation from the chiral pool makes it an accessible and cost-effective option for

introducing a key stereocenter. The protocols detailed herein for the synthesis of a high-value

pheromone and for the resolution of a racemic ketone demonstrate its practical utility and

versatility. By leveraging the fixed stereochemistry and the reactive 1,3-diol functionality,

researchers can significantly streamline the construction of complex, enantiomerically pure

molecules for applications in drug discovery, materials science, and agrochemicals.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b040050?utm_src=pdf-body
https://www.benchchem.com/product/b040050?utm_src=pdf-body
https://www.benchchem.com/product/b040050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Štětinová, H., Cvengroš, J., & Kováč, M. (2001). CONVENIENT SYNTHESIS OF (R)-1,3-

NONANEDIOL. Synthetic Communications, 31(3), 467-472. [Link]

Request PDF | Convenient Synthesis of (R)-1,3-Nonanediol. (2001). ResearchGate. [Link]

Štětinová, H., Cvengroš, J., & Kováč, M. (2001). Full article: CONVENIENT SYNTHESIS OF

(R)-1,3-NONANEDIOL. Synthetic Communications, 31(3). [Link]

Mori, K. (2007). Organic Synthesis in Pheromone Science. The Japan Academy. [Link]

PubChem. (n.d.). (R)-(-)-1,3-Nonanediol. National Center for Biotechnology Information.

Retrieved from [Link]

PubChem. (n.d.). 1,3-Nonanediol. National Center for Biotechnology Information. Retrieved

from [Link]

Kirsch, S. F. (2006). A Chiral Building Block for the Stereocontrolled Installation of the 1,3-

Diol Motif. ResearchGate. [Link]

Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Retrieved from

[Link]

Gais, H.-J., & Harschneck, T. (2015). Versatile process for the stereodiverse construction of

1,3-polyols: iterative chain elongation with chiral building blocks. Semantic Scholar. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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